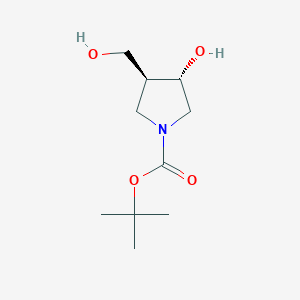

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

描述

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by hydroxyl and hydroxymethyl substituents at the 3S and 4S positions, respectively, and a tert-butyloxycarbonyl (Boc) protecting group. This compound is a key intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and metabolic disorders. Its stereochemistry and functional groups make it valuable for asymmetric synthesis and as a building block for complex molecules.

属性

IUPAC Name |

tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTWKRUNXOFBPE-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrogenation Method

One of the most commonly reported methods for synthesizing this compound involves catalytic hydrogenation. The detailed steps are as follows:

-

- Catalyst : Palladium on activated charcoal (Pd/C).

- Solvent : Methanol.

- Temperature and Duration : The reaction is carried out at room temperature for approximately 24 hours.

-

- A precursor molecule containing a protected hydroxymethyl group undergoes hydrogenation to yield the desired product.

- The tert-butyl group serves as a protecting group for the pyrrolidine nitrogen during the reaction.

Yield :

Hydroxylation Reaction

An alternative method involves selective hydroxylation of a pyrrolidine derivative:

-

- A pyrrolidine derivative with a tert-butyl carbamate group (Boc group) and a hydroxymethyl substituent.

-

- Oxidizing agents such as potassium permanganate or chromium trioxide may be employed to introduce hydroxyl functionality at specific positions.

- The reaction is conducted under controlled temperatures to prevent overoxidation.

Outcome :

Substitution Reactions

In some cases, substitution reactions are utilized to modify existing pyrrolidine derivatives:

Reagents :

- Nucleophiles such as hydroxide ions or alcohols are used to replace leaving groups on the pyrrolidine ring.

-

- Conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

- This method is particularly useful for introducing functional groups at specific positions on the molecule.

Data Table of Key Reaction Parameters

| Method | Catalyst/Reagent | Solvent | Temperature | Duration | Yield (%) |

|---|---|---|---|---|---|

| Hydrogenation | Pd/C | Methanol | Room Temp | 24 h | ~100 |

| Hydroxylation | KMnO₄ or CrO₃ | Water/Acetone | Controlled | Variable | High |

| Enzymatic Synthesis | Lipase/Oxidoreductase | Buffer System | Ambient | Variable | Very High |

| Substitution | Hydroxide/Alcohol Nucleophile | DMF/THF | Moderate | Variable | Moderate |

化学反应分析

Types of Reactions

Oxidation: The hydroxyl groups in (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo oxidation to form carbonyl compounds. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

Reduction: The compound can be reduced to form various derivatives. For instance, the reduction of the carboxylate group can yield the corresponding alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like tosyl chloride or mesyl chloride can be used to convert hydroxyl groups into good leaving groups, facilitating further substitution.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Tosyl chloride, mesyl chloride, triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, such as halides, ethers, or esters.

科学研究应用

Medicinal Chemistry

The compound has been studied for its role in the synthesis of biologically active molecules. Its structural features, including the pyrrolidine ring and hydroxymethyl group, make it a valuable intermediate in the development of pharmaceuticals.

Case Studies:

- Antiviral Agents: Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, modifications to the hydroxymethyl group can enhance activity against viruses such as HIV and Hepatitis C .

- Neuroprotective Agents: Studies have shown that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatments .

Organic Synthesis

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules efficiently.

Reactions:

- Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups .

- Asymmetric Synthesis: The chiral nature of the compound makes it useful in asymmetric synthesis, aiding in the production of enantiomerically pure compounds which are crucial in drug development .

Drug Development

The compound's unique properties position it as a candidate for drug development, particularly in creating new therapeutic agents.

Applications:

- Prodrug Design: The ester functionality can be utilized to design prodrugs that enhance bioavailability and pharmacokinetics of active pharmaceutical ingredients .

- Targeted Delivery Systems: Research is ongoing into using this compound as part of targeted delivery systems for anticancer drugs, improving efficacy while minimizing side effects .

Data Summary Table

作用机制

The mechanism of action of (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogous pyrrolidine derivatives below:

Table 1: Structural Comparison

† Molecular weight inferred from diastereomer data .

Key Findings

Stereochemical Impact : The (3S,4S) configuration distinguishes the target compound from its (3S,4R) diastereomer, which alters physicochemical properties (e.g., solubility, melting point) and biological activity .

Fluorinated analogs (e.g., CAS 869481-93-6) exhibit increased metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Synthetic Methods :

- Borohydride reductions (e.g., NaBH₄ with Lewis acids) are preferred over LiAlH₄ for safer ester-to-alcohol conversions in related compounds .

- Cyclization of bis-hydroxymethyl derivatives (e.g., tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate) is a scalable route to functionalized pyrrolidines .

Applications: Compounds like (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)-amino)-4-hydroxypyrrolidine-1-carboxylate (CAS 1417789-76-4) are used in medicinal chemistry for protease inhibitor development . Fluorinated derivatives are explored for PET imaging probes due to their stability and bioavailability .

Table 2: Physical and Commercial Data

Price inferred from structurally similar pyridine derivatives in .

生物活性

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 849935-87-1, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further research in pharmacology and medicinal chemistry.

- Molecular Formula : C₁₀H₁₉NO₄

- Molecular Weight : 217.26 g/mol

- Purity : Typically available at 95% to 97% purity.

- Storage Conditions : Should be stored sealed in dry conditions at 2-8°C.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, research on related pyrrolidine derivatives has shown their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like ulcerative colitis .

Neuroprotective Properties

There is emerging evidence that this compound may have neuroprotective effects. In vitro studies indicate that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Anticancer Activity

Some studies have explored the anticancer potential of pyrrolidine derivatives. While specific data on this compound is sparse, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting a need for further investigation into this compound's potential in oncology .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated inhibition of TNF-alpha and IL-6 in cell cultures treated with related compounds. |

| Study 2 | Neuroprotection | Showed reduced apoptosis in neuronal cells exposed to oxidative stress when treated with similar pyrrolidine derivatives. |

| Study 3 | Anticancer activity | Identified cytotoxic effects against breast cancer cell lines for structurally similar compounds. |

常见问题

Q. What are the common synthetic routes for synthesizing (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with protected pyrrolidine intermediates. For example, analogous compounds are synthesized via:

- Nucleophilic substitution with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions (e.g., dichloromethane, 0–20°C) .

- Hydroxymethylation at the C4 position using hydroxymethylation agents, followed by stereoselective reduction to achieve the (3S,4S) configuration.

- Purification via column chromatography (e.g., silica gel, eluent ratios like ethyl acetate/hexane 1:6) to isolate intermediates with >90% purity .

Optimization includes adjusting reaction temperatures, catalyst loadings (e.g., DMAP or triethylamine), and solvent polarity to enhance yields (e.g., up to 78% in analogous syntheses) .

Q. Which spectroscopic and chromatographic methods are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies stereochemistry via coupling constants (e.g., vicinal protons in pyrrolidine rings show distinct splitting patterns). For example, J values between 3.0–5.0 Hz confirm trans configurations in related compounds .

- 2D NMR (COSY, NOESY) resolves spatial proximity of hydroxyl and hydroxymethyl groups .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for C₁₁H₂₁NO₄: 243.15 g/mol) .

- Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers with >99% enantiomeric excess (ee) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structurally similar pyrrolidine derivatives?

Methodological Answer: Contradictions often arise from variations in stereochemistry, purity, or assay conditions. Strategies include:

- Comparative Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing hydroxymethyl with methoxymethyl) and assess activity trends .

- Rigorous Purity Validation: Use quantitative NMR (qNMR) or LC-MS to rule out impurities (e.g., diastereomeric byproducts) that may skew bioactivity data .

- Standardized Assay Protocols: Control variables like solvent (DMSO vs. aqueous buffers) and cell lines to minimize inter-lab variability .

Q. What strategies are effective for resolving enantiomeric mixtures during the synthesis of (3S,4S)-configured pyrrolidine derivatives?

Methodological Answer:

- Chiral Auxiliaries: Use enantiopure starting materials (e.g., (S)-proline derivatives) to enforce stereochemical control during ring formation .

- Kinetic Resolution: Employ enzymes (e.g., lipases) or chiral catalysts to selectively transform one enantiomer .

- Dynamic Kinetic Resolution (DKR): Combine asymmetric catalysis with in situ racemization to achieve high enantiomeric excess (e.g., >95% ee) .

Q. How do experimental design limitations impact the reproducibility of synthetic protocols for this compound?

Methodological Answer: Common limitations include:

- Sample Degradation: Hydroxyl groups in the structure may oxidize during prolonged storage. Mitigate by storing under inert gas (N₂/Ar) at –20°C .

- Scale-Up Challenges: Pilot-scale reactions may deviate due to heat transfer inefficiencies. Use flow chemistry for better temperature control .

- Stereochemical Drift: Epimerization at C3/C4 can occur under basic conditions. Monitor via in situ IR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。